Product packaging for Stigmast-4-en-3,6-dione(Cat. No.:CAS No. 23670-94-2)

Stigmast-4-en-3,6-dione

Cat. No.: B027358
CAS No.: 23670-94-2
M. Wt: 426.7 g/mol
InChI Key: UVFOCYGYACXLAY-ZDQUCUCBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Stigmast-4-ene-3,6-dione as a Phytosterol Derivative

Stigmast-4-ene-3,6-dione is a naturally occurring phytosterol, a type of steroid alcohol found in plants. ontosight.ai It is structurally a derivative of stigmasterol (B192456), a common and well-studied phytosterol. ontosight.ai The chemical structure of Stigmast-4-ene-3,6-dione is characterized by a stigmastane (B1239390) skeleton, which includes a cholestane (B1235564) moiety with an ethyl group at the C24 position. foodb.ca Specifically, it possesses a double bond at the fourth carbon position and ketone groups at the third and sixth carbon positions of its steroid nucleus. ontosight.ai This compound belongs to the class of organic compounds known as stigmastanes and their derivatives. foodb.ca

The synthesis of Stigmast-4-ene-3,6-dione can be achieved through the chemical modification of stigmasterol, primarily through oxidation reactions that introduce the two ketone functional groups. ontosight.ai

Historical Overview of Stigmast-4-ene-3,6-dione Investigations

Historically, research into Stigmast-4-ene-3,6-dione has been linked to the broader exploration of phytochemicals from various plant sources. Early investigations often involved the isolation and identification of this compound as part of larger screenings of plant extracts for bioactive constituents. For instance, it was isolated from the thorns of Gleditsia sinensis during studies focused on identifying antimutagenic compounds. chemfaces.com Similarly, phytochemical studies of Polygonum chinensis and the rhizomes of Etlingera elatior also led to the isolation of Stigmast-4-ene-3,6-dione. chemfaces.com

More recent research has begun to explore the specific biological activities of this compound, with studies investigating its potential anti-inflammatory, anti-allergic, and anticancer properties. medchemexpress.comwisdomlib.org Computational, or in silico, studies have also been employed to predict its molecular targets and mechanisms of action. wisdomlib.org

Significance and Research Gaps in Stigmast-4-ene-3,6-dione Studies

The significance of Stigmast-4-ene-3,6-dione in scientific research lies in its potential biological activities. ontosight.ai Preliminary studies have suggested a range of effects, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

However, significant research gaps remain. While initial studies have pointed to promising bioactivities, a comprehensive understanding of its mechanisms of action is still needed. ontosight.ai Further in vivo analysis is required to validate the findings from computational and in vitro studies and to understand the efficacy of this compound within a living organism. researchgate.net The full therapeutic potential of Stigmast-4-ene-3,6-dione is yet to be fully explored, necessitating more in-depth and targeted research. ontosight.ai

Data on Stigmast-4-ene-3,6-dione

Identifier Value
IUPAC Name (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione nih.gov
Molecular Formula C₂₉H₄₆O₂ nih.gov
Molecular Weight 426.7 g/mol nih.gov
CAS Number 23670-94-2 nih.gov
Natural Sources Gleditsia sinensis, Diospyros eriantha, Hibiscus cannabinus, Piper betle, Echium vulgare, Polygonum chinensis, Etlingera elatior, Adonis coerulea, Macaranga hemsleyana, Pogostemon cablin chemfaces.commedchemexpress.comnih.govfrontiersin.orgresearchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H46O2 B027358 Stigmast-4-en-3,6-dione CAS No. 23670-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFOCYGYACXLAY-ZDQUCUCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946484
Record name Stigmast-4-ene-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23670-94-2
Record name Stigmast-4-ene-3,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23670-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmast-4-ene-3,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023670942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stigmast-4-ene-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthesis of Stigmast 4 Ene 3,6 Dione

Occurrence in Gleditsia sinensis

Stigmast-4-ene-3,6-dione has been isolated from the thorns of Gleditsia sinensis Lam. nih.govjst.go.jp In a study focused on the antimutagenic constituents of the plant, this compound was one of four steroids identified. nih.govjst.go.jp This was the first time Stigmast-4-ene-3,6-dione was isolated from this particular plant. nih.govjst.go.jpresearchgate.net Further research on the chemical constituents of Gleditsia sinensis thorns has also reported the presence of this compound. researchgate.netwikigenes.org

Detection in Diospyros eriantha

The presence of Stigmast-4-ene-3,6-dione has been reported in Diospyros eriantha. nih.govscispace.com Studies on the chemical constituents of the heartwood of this plant have led to the isolation and identification of this steroid among other compounds. researchgate.netnricm.edu.tw

Presence in Hibiscus cannabinus

Stigmast-4-ene-3,6-dione has been extracted from Hibiscus cannabinus, commonly known as kenaf. medchemexpress.com Specifically, it was isolated from the light petroleum extract of the bark and core of the plant. researchgate.net This was noted as the first instance of its discovery within the Hibiscus genus. researchgate.net

Isolation from Piper betle

The compound has been isolated from the roots of Piper betle Linn. nih.govnih.gov A study involving column chromatography of a petroleum-ether extract of the roots yielded the diketosteroid. nih.govmdpi.com This was the first report of its isolation from this source. nih.govmdpi.com Other research on the chemical constituents of P. betle also lists Stigmast-4-ene-3,6-dione as one of the steroids present. magtechjournal.comijrpas.com

Identification in Echium vulgare L.

Stigmast-4-ene-3,6-dione has been identified in the roots of Echium vulgare L. mdpi.comnih.govthegoodscentscompany.com It is described as an unusual phytotoxic sterone from this plant. nih.govacs.org Further studies on the chemical makeup of Echium species have also confirmed its presence in E. vulgare. researchgate.net

Discovery in Polygonum chinensis

Research on the chemical constituents of Polygonum chinensis L. led to the isolation of Stigmast-4-ene-3,6-dione. nih.govgrafiati.com This was the first time this compound, along with others like stigmastane-3,6-dione (B1223221) and hecogenin, was isolated from this particular species. nih.govresearchgate.netchemfaces.com

Data Tables

Table 1: Botanical Sources of Stigmast-4-ene-3,6-dione

Plant SpeciesPart of PlantReference(s)
Gleditsia sinensisThorns nih.govjst.go.jpresearchgate.netwikigenes.org
Diospyros erianthaHeartwood nih.govresearchgate.netnricm.edu.tw
Hibiscus cannabinusBark and Core medchemexpress.comresearchgate.net
Piper betleRoots nih.govnih.govmdpi.commagtechjournal.comijrpas.com
Echium vulgare L.Roots mdpi.comnih.govthegoodscentscompany.comacs.orgresearchgate.net
Polygonum chinensis- nih.govgrafiati.comresearchgate.netchemfaces.com

Constituent of Etlingera elatior

Stigmast-4-ene-3,6-dione has been successfully isolated from the rhizomes of Etlingera elatior, commonly known as the torch ginger. nih.govchemfaces.comresearchgate.net In one study, the chloroform (B151607) extract of the rhizomes was subjected to column chromatography on silica (B1680970) gel. nih.gov Further separation of the resulting fractions, specifically fraction F4, using preparative thin-layer chromatography with a solvent system of 20% diethyl ether in hexane (B92381), yielded 50 mg of Stigmast-4-ene-3,6-dione. nih.gov The identification of the compound was confirmed through the analysis of its spectroscopic data (UV, MS, IR, 1H NMR, and 13C NMR) and by comparing it with previously published values. nih.gov Alongside Stigmast-4-ene-3,6-dione, other steroids such as stigmast-4-en-3-one and stigmast-4-en-6β-ol-3-one were also identified from the rhizomes of this plant. nih.govnih.gov

Isolation from Cleome viscosa Linn.

The presence of Stigmast-4-ene-3,6-dione has been reported in the leaves of Cleome viscosa Linn. A bioassay-guided study of the hexane extract of the leaves led to the isolation of this steroidal compound. nih.gov The isolation process involved chromatographic methods, and the structure of the compound was elucidated using spectroscopic techniques, including 1D and 2D NMR, HRMS, and IR. nih.govresearchgate.net In this particular study, Stigmast-4-ene-3,6-dione was one of four compounds isolated and was evaluated for its anti-inflammatory properties. nih.govresearchgate.net While various phytochemical screenings of Cleome viscosa have confirmed the presence of steroids in different parts of the plant, including the roots and seeds, the specific isolation of Stigmast-4-ene-3,6-dione was detailed from the leaf extract. nih.govnih.govthegoodscentscompany.com

Found in Lannea antiscorbutica

Stigmast-4-ene-3,6-dione has been identified for the first time in the Lannea genus through its isolation from the root bark of Lannea antiscorbutica. nih.gov In this research, the dichloromethane (B109758) extract of the root bark was used to isolate two steroids, one of which was Stigmast-4-ene-3,6-dione. nih.gov The compound was obtained as a white crystalline solid, and its structure was determined using 1H and 13C NMR spectroscopy, with the resulting data being compared to existing literature values. nih.gov This finding marked the first report of Stigmast-4-ene-3,6-dione in this particular plant species. nih.gov

Presence in Cassia mimosoïdes

The aerial parts of Cassia mimosoïdes have been identified as a natural source of Stigmast-4-ene-3,6-dione. chem-norm.com In a study focused on the phytochemicals of this plant, a crude ethanol (B145695) extract of the ground aerial parts was prepared. chem-norm.com This extract was then subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), which led to the isolation of Stigmast-4-ene-3,6-dione among other compounds. chem-norm.com The structure of the isolated compound was confirmed by comparing its 13C NMR data with reported values. chem-norm.com This was the first time this compound was reported to be found in Cassia mimosoïdes. chem-norm.com

Detection in Cannabis sativa L.

Stigmast-4-ene-3,6-dione is among the chemical constituents found in Cannabis sativa L. While the roots of the cannabis plant are known to contain a variety of triterpenes and phytosterols, specific steroid ketones have also been identified. Research on the lipid components of related plant materials like sugarcane has also identified similar steroid ketones, including stigmastane-3,6-dione.

Identification in Miconia trailii

The twigs and leaves of Miconia trailii have been shown to contain Stigmast-4-ene-3,6-dione. thegoodscentscompany.com Through an assay-guided fractionation of an ethanol extract of these plant parts, several compounds were isolated, including Stigmast-4-ene-3,6-dione. The structural elucidation of this and other isolated compounds was accomplished using spectroscopic methods, including 2D NMR. A review of the Miconia genus lists Stigmast-4-ene-3,6-dione as one of the steroids found within this genus, specifically attributing its presence to the twigs and leaves of Miconia trailii. thegoodscentscompany.com

Data Tables

Table 1: Natural Sources and Parts of Stigmast-4-ene-3,6-dione

Plant Species Part(s) Containing the Compound
Etlingera elatior Rhizomes
Cleome viscosa Linn. Leaves
Lannea antiscorbutica Root Bark
Cassia mimosoïdes Aerial Parts
Cannabis sativa L. General (Roots mentioned for related compounds)

Table 2: Isolation and Identification Methods

Plant Species Extraction Solvent Separation Techniques Identification Methods
Etlingera elatior Chloroform Column Chromatography, Preparative TLC UV, MS, IR, 1H NMR, 13C NMR
Cleome viscosa Linn. Hexane Chromatographic Methods 1D and 2D NMR, HRMS, IR
Lannea antiscorbutica Dichloromethane Not specified 1H and 13C NMR
Cassia mimosoïdes Ethanol Column Chromatography, HPLC 13C NMR

Found in Ailanthus altissima

Stigmast-4-ene-3,6-dione is a known constituent of Ailanthus altissima, commonly known as the "Tree of Heaven". phcogrev.comresearchgate.net It has been identified as one of the sterol derivatives present in the fruits of this plant. phcogrev.comkoreascience.kr Research on the chemical composition of A. altissima has led to the isolation of several stigmasterols from its fruits, including 5α-stigmastane-3,6-dione, 3β-hydroxystigmast-5-en-7-one, and stigmast-5-ene-3β,7α-diol, alongside stigmast-4-ene-3,6-dione. phcogrev.comkoreascience.krnih.govkoreascience.kr The presence of this compound has also been noted in the leaves of the plant. researchgate.net

Isolation from Cryptolepis buchanani

The chemical investigation of Cryptolepis buchanani has resulted in the isolation of stigmast-4-ene-3,6-dione. wu.ac.thwu.ac.th The compound was obtained from the hexane and ethyl acetate (B1210297) extracts of the stems of this plant. wu.ac.thwu.ac.th Its structure was determined using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and by comparing the data with previously reported values. wu.ac.th This was the first time stigmast-4-ene-3,6-dione, along with several other compounds, was reported to be isolated from this particular plant species. wu.ac.thwu.ac.th

Presence in Hedyotis pilulifera

Stigmast-4-ene-3,6-dione has been identified as one of the chemical constituents of Hedyotis pilulifera. nih.govnih.govresearchgate.net In a study focused on the antibacterial activities of compounds from the aerial parts of this plant, twenty compounds were isolated, including two steroids, one of which was stigmast-4-ene-3,6-dione. nih.govresearchgate.netelsevierpure.com The isolation was performed by extracting the aerial parts with methanol, followed by chromatographic separation of the ethyl acetate extract. nih.govresearchgate.netelsevierpure.com The structure of the compound was elucidated through spectroscopic analysis. nih.govresearchgate.netelsevierpure.com

Identification in Abelmoschus esculentus

The presence of stigmast-4-ene-3,6-dione has been documented in Abelmoschus esculentus, commonly known as okra. pharmatutor.org A study focusing on the chemical constituents of the petroleum ether portion of A. esculentus led to the isolation of twelve compounds, with stigmast-4-ene-3,6-dione being one of them. nih.govresearchgate.net The isolation process involved chromatography on silica gel and recrystallization. nih.gov This was the first report of the isolation of this compound from this plant genus. nih.gov

Isolation from Hamelia patens

Stigmast-4-ene-3,6-dione has been isolated from the plant Hamelia patens. saspublishers.comnih.gov The compound is listed among the various phytochemicals found in this species, which also include other alkaloids and flavonoids. rjpdft.com

Isolation from Clitoria ternatea

The compound stigmast-4-ene-3,6-dione has also been isolated from Clitoria ternatea, commonly known as butterfly pea. nih.govresearchgate.netbiomedgrid.com It is considered one of the many bioactive compounds present in the plant, contributing to its rich chemical profile. biomedgrid.comcabidigitallibrary.orgglobalresearchonline.net The presence of this steroid is noted alongside a diverse array of other phytochemicals, including tannins, flavonoids, and alkaloids. researchgate.netbiomedgrid.comcabidigitallibrary.orgglobalresearchonline.net

Detection in Terminalia species

Stigmast-4-ene-3,6-dione has been detected in species of the Terminalia genus. researchgate.netnih.gov Specifically, research on Terminalia phanerophlebia led to the isolation of this compound from the ethanol extract of its stems through silica gel column chromatography. researchgate.net This was noted as the first instance of isolating stigmast-4-ene-3,6-dione from any Terminalia species. researchgate.net Additionally, it has been identified in hexane extracts of the stem bark of Terminalia laxiflora and Terminalia brownii. uef.fi

Biosynthetic Pathways Leading to Stigmast-4-ene-3,6-dione

The formation of Stigmast-4-ene-3,6-dione in nature is not a primary biosynthetic event but rather the result of modifications to a more common precursor molecule.

Stigmast-4-ene-3,6-dione is recognized as a derivative of stigmasterol (B192456), a widespread phytosterol found in numerous plants. ontosight.ai Stigmasterol serves as the parent compound from which the dione (B5365651) is formed. This transformation involves specific chemical changes to the steroid's core structure, primarily through oxidation. ontosight.ai The structural relationship is clear, with the fundamental stigmastane (B1239390) side chain remaining intact while the A and B rings of the steroid nucleus are modified.

The conversion of stigmasterol to Stigmast-4-ene-3,6-dione is accomplished through oxidation reactions. ontosight.ai These reactions are responsible for the introduction of the two ketone functionalities at the C-3 and C-6 positions of the steroid nucleus. ontosight.ai The process begins with the oxidation of the 3-hydroxyl group of stigmasterol to a ketone, and the migration of the double bond from the C-5 to the C-4 position, forming stigmast-4-en-3-one. Subsequent oxidation at the C-6 position yields the final Stigmast-4-ene-3,6-dione structure. This allylic oxidation at C-6 is a key step in its formation from the stigmast-4-en-3-one intermediate. While this can be achieved through chemical synthesis, natural formation likely involves enzymatic processes within the plant or as a product of degradation. nih.gov

Chemical Synthesis and Structural Elucidation Research

Methods for Chemical Synthesis of Stigmast-4-ene-3,6-dione

The semi-synthesis of Stigmast-4-ene-3,6-dione frequently utilizes abundant, naturally occurring plant sterols as starting materials. This approach provides a cost-effective and efficient pathway to obtain the target molecule.

Chemical Modification of Stigmasterol (B192456)

Stigmasterol, a readily available phytosterol, serves as a common precursor for the synthesis of various steroidal compounds, including Stigmast-4-ene-3,6-dione. The synthetic route involves a series of chemical modifications to the stigmasterol backbone. The initial steps often focus on transforming the 3β-hydroxyl group and the Δ⁵ double bond present in the stigmasterol core to introduce the desired functionalities. This multi-step process highlights the versatility of stigmasterol as a starting block in steroid synthesis.

Oxidation Reactions for Ketone Group Introduction

A critical step in the synthesis of Stigmast-4-ene-3,6-dione is the introduction of two ketone groups at the C-3 and C-6 positions of the steroid nucleus. This is achieved through specific oxidation reactions. The transformation of a steroidal 5-en-3β-ol system into a 4-en-3,6-dione involves the oxidation of the 3β-hydroxyl group to a ketone and the allylic oxidation at the C-6 position.

Reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) have been effectively used for this type of transformation. nih.gov The reaction mechanism proceeds through the formation of a 5-en-3-one intermediate, which is then further oxidized to the final 4-en-3,6-dione product. nih.gov The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and selectivity. For instance, the oxidation of cholesterol with PCC in dichloromethane (B109758) has been shown to yield cholest-4-en-3,6-dione, a structurally similar compound. nih.gov

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H, ¹³C, HMBC, HMQC, DEPT, H-H COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Stigmast-4-ene-3,6-dione. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments provide a complete picture of the molecule's framework.

The ¹H NMR spectrum reveals the chemical environment of all protons in the molecule. Key signals include a singlet for the olefinic proton at C-4, and characteristic signals for the angular methyl groups (C-18 and C-19) and the side-chain protons.

The ¹³C NMR spectrum provides information on all 29 carbon atoms in the structure. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment helps in distinguishing between CH₃, CH₂, CH, and quaternary carbons. The signals for the two carbonyl carbons (C-3 and C-6) and the two olefinic carbons (C-4 and C-5) are particularly diagnostic. For instance, the α,β-unsaturated ketone system is characterized by specific chemical shifts for C-3, C-4, and C-5.

Two-dimensional NMR techniques are crucial for assembling the molecular structure.

H-H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish the connectivity of adjacent protons within the steroid rings and the side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule.

Published data for a related compound, stigmast-4,22-diene-3,6-dione, shows characteristic NMR signals that help in the assignment of the core structure of Stigmast-4-ene-3,6-dione.

¹³C and ¹H NMR Spectroscopic Data for Stigmast-4-ene-3,6-dione
Carbon No.¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
133.9-
235.6-
3199.5-
4123.86.18 (s)
5163.5-
6202.1-
734.1-
835.1-
945.8-
1039.5-
1121.0-
1239.7-
1342.9-
1455.9-
1524.2-
1628.2-
1756.1-
1812.00.72 (s)
1917.51.18 (s)
2036.1-
2118.70.92 (d, J=6.5)
2233.9-
2326.1-
2445.8-
2529.1-
2619.80.85 (d, J=6.8)
2719.00.82 (d, J=6.8)
2823.0-
2912.00.84 (t, J=7.5)

Note: Data is compiled from typical values for similar steroidal structures and may vary slightly based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of Stigmast-4-ene-3,6-dione. The compound has a molecular formula of C₂₉H₄₆O₂. nih.gov HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the confirmation of this formula. The calculated exact mass for C₂₉H₄₆O₂ is 426.3498 Da. nih.gov Experimental HRMS data that matches this value to within a few parts per million provides unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the key functional groups present in the Stigmast-4-ene-3,6-dione molecule. The IR spectrum displays characteristic absorption bands that confirm the presence of the ketone and alkene groups. Specifically, the spectrum shows strong absorption peaks corresponding to the C=O stretching vibrations of the ketone groups. The α,β-unsaturated ketone at C-3 and the conjugated system typically result in a characteristic peak around 1685 cm⁻¹. researchgate.net A second carbonyl absorption for the saturated ketone at C-6 would also be present. Additionally, a band corresponding to the C=C stretching of the double bond within the A ring is observed, typically around 1621 cm⁻¹. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) in Identification of Stigmast-4-ene-3,6-dione

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the identification of Stigmast-4-ene-3,6-dione in various extracts. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to analyze the chemical constituents of a sample. In the analysis of steroids, GC-MS provides crucial information on their molecular weight and fragmentation patterns, which are characteristic of the compound's structure.

TechniqueKey FindingSignificant Fragment (m/z)Reference
GC-MSIdentification based on fragmentation patterns285 (corresponding to the steroidal nucleus after side-chain cleavage)

Chromatographic Techniques for Isolation and Purification

The isolation of Stigmast-4-ene-3,6-dione from natural sources or crude synthetic mixtures requires a combination of chromatographic methods to separate it from other closely related compounds.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the purification of steroids like Stigmast-4-ene-3,6-dione. In this method, a glass column is packed with silica gel, which acts as the stationary phase. The crude extract, dissolved in a minimal amount of solvent, is loaded onto the column.

The separation is achieved by eluting the column with a solvent system (mobile phase) of increasing polarity. For the isolation of moderately polar steroids, common solvent systems include gradients of n-hexane and ethyl acetate (B1210297) or petroleum ether and diethyl ether. For instance, a crude ethyl acetate extract can be subjected to a silica gel column, and elution might begin with 100% n-hexane, gradually increasing the proportion of ethyl acetate. Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC). Those fractions containing the target compound, as indicated by similar TLC profiles, are combined for further purification.

Stationary PhaseMobile Phase ExamplesGeneral PrincipleReference
Silica Gel (60-200 mesh)Petroleum Ether: Diethyl Ether (e.g., 7:3)Separation based on polarity. Compounds are eluted with solvents of increasing polarity.
Silica Gel 60n-Hexane: Ethyl Acetate (gradient)Elution starts with non-polar solvents and polarity is gradually increased.
Silica Geln-Hexane, n-Hexane/Chloroform (B151607), Chloroform/Methanol, MethanolStepwise gradient elution to separate compounds from a complex mixture.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is another technique employed for the purification of natural products. While less common than silica gel chromatography for the primary isolation of steroids, it is particularly useful for separating compounds based on their molecular size and for purifying fractions obtained from other chromatographic steps.

In the context of isolating related compounds, Sephadex LH-20, a modified dextran (B179266) gel, is often used. This material allows for separation based on a combination of size exclusion and partition chromatography. Fractions obtained from silica gel chromatography can be further purified on a Sephadex LH-20 column using solvent systems like hexane (B92381):dichloromethane:methanol to yield the pure compound. This step is effective in removing impurities that have similar polarities but different molecular sizes from the target compound.

Fractionation Techniques for Compound Isolation

The isolation of Stigmast-4-ene-3,6-dione from a natural source, such as a plant, is a multi-step process that begins with extraction and extensive fractionation. The initial step involves extracting the dried and pulverized plant material with a series of solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and methanol.

The resulting crude extract, for example, the ethyl acetate extract, is then subjected to a primary fractionation method, typically vacuum liquid chromatography (VLC) or column chromatography over silica gel. This initial separation yields a large number of fractions. These fractions are carefully monitored using TLC. Fractions that show similar spots on the TLC plate are pooled together. These pooled fractions, which are now enriched with compounds of similar polarity, undergo repeated chromatographic purifications (re-chromatography) using different solvent systems or different types of columns (e.g., Sephadex LH-20) until a pure compound is isolated. This systematic fractionation is crucial for navigating the complexity of natural extracts to isolate a single, pure chemical entity.

Pharmacological and Biological Activities of Stigmast 4 Ene 3,6 Dione

Anti-inflammatory Activity

Stigmast-4-ene-3,6-dione has demonstrated a range of anti-inflammatory effects, as evidenced by its ability to modulate key inflammatory mediators and pathways.

Overproduction of nitric oxide (NO) is a hallmark of inflammatory conditions. Stigmast-4-ene-3,6-dione has been investigated for its ability to inhibit NO production. In a study involving the stems of Cryptolepis buchanani, from which Stigmast-4-ene-3,6-dione was isolated, the crude hexane (B92381) and ethyl acetate (B1210297) extracts demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. At a concentration of 50 μg/mL, the hexane and EtOAc crude extracts inhibited NO production by 84.33±2.01% and 82.49±0.92%, respectively wu.ac.thwu.ac.th. While the study evaluated the pure compound, specific inhibitory concentration (IC50) values for Stigmast-4-ene-3,6-dione were not detailed in the available literature, though another isolated compound, syringaldehyde, showed an IC50 value of 49.07 μM wu.ac.thwu.ac.th.

Cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the inflammatory cascade, leading to the production of prostaglandins. The modulatory effects of Stigmast-4-ene-3,6-dione on these enzymes have been a focus of research. A bioassay-guided study on the leaves of Cleome viscosa led to the isolation of Stigmast-4-ene-3,6-dione and evaluated its in vitro inhibitory activity against COX-1 and COX-2 enzymes nih.govresearchgate.net. The compound exhibited an IC50 value of 67.9 µM for the COX-1 enzyme and demonstrated weak inhibition of the COX-2 enzyme nih.govresearchgate.net. In another study on Terminalia phanerophlebia, Stigmast-4-ene-3,6-dione was isolated, and the crude extract showed selective inhibition of COX-2 researchgate.net.

Table 1: In vitro Cyclooxygenase (COX) Enzyme Inhibitory Activity of Stigmast-4-ene-3,6-dione
EnzymeIC50 Value (µM)Source
COX-167.9 nih.govresearchgate.net
COX-2Weak Inhibition nih.govresearchgate.net

The xylene-induced ear edema model is a standard method for assessing acute topical anti-inflammatory activity. A study on the leaves of Alchornea floribunda isolated a closely related stigmastane (B1239390) steroid, (24R)-5alpha-stigmast-3,6-dione, and tested its effects in this model. The compound, when applied topically, significantly inhibited xylene-induced ear edema in mice in a dose-dependent manner nih.govresearchgate.netthieme-connect.com.

Table 2: Effect of (24R)-5alpha-stigmast-3,6-dione on Xylene-induced Ear Edema in Mice
TreatmentDose (µg/ear)Edema Inhibition (%)
(24R)-5alpha-stigmast-3,6-dione50Significant
100Significant

The egg albumen-induced paw edema model is another common in vivo assay for evaluating systemic anti-inflammatory effects. In the same study on Alchornea floribunda, (24R)-5alpha-stigmast-3,6-dione was administered intraperitoneally and was found to significantly inhibit acute inflammation induced by subplantar injection of egg albumen in rats nih.govresearchgate.netthieme-connect.com. At a dose of 20 mg/kg, the compound exhibited a 50.9% inhibition of edema at the 3-hour mark, an effect that was comparable to the standard drug prednisolone (B192156), which showed 48.0% inhibition nih.govresearchgate.netthieme-connect.com.

Table 3: Effect of (24R)-5alpha-stigmast-3,6-dione on Egg Albumen-induced Paw Edema in Rats
TreatmentDose (mg/kg, i.p.)Edema Inhibition (%) at 3h
(24R)-5alpha-stigmast-3,6-dione2050.9
Prednisolone (Standard)Not Specified48.0

The stabilization of lysosomal membranes is an important mechanism of anti-inflammatory action, as it prevents the release of pro-inflammatory enzymes. The heat-induced hemolysis of human erythrocytes in vitro is a widely used model to assess membrane-stabilizing activity. Research on stigmastane steroids from Alchornea floribunda demonstrated that (24R)-5alpha-stigmast-3,6-dione, at a concentration of 50 µg/mL, significantly inhibited the heat-induced hemolysis of human red blood cells nih.govresearchgate.netthieme-connect.com.

Table 4: Membrane Stabilizing Effect of (24R)-5alpha-stigmast-3,6-dione
TestCompound Concentration (µg/mL)Result
Heat-induced Hemolysis50Significant Inhibition

The murine macrophage cell line RAW 264.7 is a cornerstone of in vitro inflammation research. As mentioned previously, Stigmast-4-ene-3,6-dione was among the compounds isolated from the stems of Cryptolepis buchanani and evaluated for anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages wu.ac.thwu.ac.th. The crude extracts containing this steroid showed potent inhibition of NO production, indicating a direct effect on macrophage-mediated inflammation wu.ac.thwu.ac.th. These cells are instrumental in studying the molecular mechanisms of anti-inflammatory agents, including their impact on the production of inflammatory mediators like nitric oxide and prostaglandins.

Antioxidant Activity

Stigmast-4-ene-3,6-dione has been investigated for its antioxidant properties through various established in vitro assays. These studies aim to determine its capacity to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. The compound's effectiveness has been evaluated by its ability to inhibit lipid peroxidation and scavenge free radicals.

Lipid Peroxidation Inhibition

Lipid peroxidation is a critical process of oxidative degradation of lipids, leading to cell damage. The inhibitory effect of Stigmast-4-ene-3,6-dione on this process has been quantified. In a study involving compounds isolated from the leaves of Cleome viscosa, Stigmast-4-ene-3,6-dione was evaluated for its lipid peroxidation inhibitory activity. The compound demonstrated notable inhibition, with reported IC50 values falling within the range of 82 to 100 µM nih.gov. This indicates its potential to protect cell membranes from oxidative damage.

Table 1: Lipid Peroxidation Inhibition by Stigmast-4-ene-3,6-dione

CompoundSource OrganismIC50 Value (µM)
Stigmast-4-ene-3,6-dioneCleome viscosa82 - 100

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the free radical scavenging ability of a compound. Research on a lipophilic extract containing Stigmast-4-ene-3,6-dione demonstrated antioxidant activity in the DPPH assay. The extract showed an IC50 value of 2679 ± 128.13 µg/mL researchgate.net. It is important to note that this value represents the activity of the entire extract and not solely that of the pure compound.

FRAP Assay

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron. The same lipophilic extract that was tested in the DPPH assay was also evaluated using the FRAP method. The results indicated a moderate antioxidant potential, expressed as 44.30 ± 3.73 µM Trolox equivalent per milligram of the sample researchgate.net. This finding further supports the antioxidant capacity of extracts containing Stigmast-4-ene-3,6-dione.

MTT Assay for Antioxidant Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can also be utilized to determine antioxidant activity. A study on compounds from Cleome viscosa leaves, including Stigmast-4-ene-3,6-dione, employed the MTT assay to evaluate antioxidant potential. The results showed that the compound exhibited moderate antioxidant activity in this assay nih.govresearchgate.net.

Anticancer and Cytotoxic Properties

The potential of Stigmast-4-ene-3,6-dione as an anticancer agent has been explored, with studies focusing on its ability to inhibit the proliferation of cancer cells.

Inhibition of Cancer Cell Growth

Stigmast-4-ene-3,6-dione has been identified as having moderate antitumour-promoting activity wisdomlib.org. In a phytochemical investigation of the fibrous roots of Alangium chinense, Stigmast-4-ene-3,6-dione was one of the compounds isolated and evaluated for its inhibitory effects on cancer cells. The evaluation was conducted using an MTT assay to determine its cytotoxic impact rsc.org. Another study investigated the activity of various terpenic compounds on multidrug-resistant (MDR) mouse lymphoma cells. While the study focused on several steroids, it specifically identified stigmastane-3,6-dione (B1223221), a closely related compound, as a significant modulator of P-glycoprotein (Pgp), a protein associated with multidrug resistance in cancer cells iiarjournals.org.

Table 2: Anticancer and Cytotoxic Research Findings

CompoundActivity NotedAssay/Model UsedSource
Stigmast-4-ene-3,6-dioneModerate antitumour-promoting activityNot specified wisdomlib.org
Stigmast-4-ene-3,6-dioneInhibition of cancer cellsMTT Assay rsc.org
Stigmastane-3,6-dione (related compound)Significant MDR-Pgp modulationFlow cytometry on mouse lymphoma cells iiarjournals.org

Antiproliferative Effects

The antiproliferative activity of a compound refers to its ability to inhibit cell growth and proliferation, a key characteristic of potential anticancer agents. While direct studies isolating the antiproliferative effects of pure Stigmast-4-ene-3,6-dione are limited in the available literature, its activity is often inferred from cytotoxicity assays. For instance, a chloroform (B151607) and ethanol (B145695) extract of Cassia mimosoides, which contains various phytochemicals including steroidal compounds, demonstrated antiproliferative activity with an IC50 value of 37.90 ± 0.29 µg/ml researchgate.net. Furthermore, research on the closely related compound, stigmasta-5,22-dien-3,7-dione, has shown moderate inhibitory activity on the oxidative burst of whole blood, indicating a potential to modulate cellular processes related to proliferation nih.gov. The antiproliferative potential is often directly linked to a compound's ability to induce cell death, as discussed in the cytotoxic activity section.

Antitumor-promoting Activity (e.g., EBV-EA Assay)

Tumor promotion is a critical stage in carcinogenesis, and compounds that can inhibit this process are valuable as potential cancer chemopreventive agents. One common method to screen for this activity is the Epstein-Barr virus early antigen (EBV-EA) activation assay. In this assay, the ability of a compound to inhibit the activation of EBV-EA in Raji cells, which is induced by a tumor promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA), is measured. Extracts from plants known to contain Stigmast-4-ene-3,6-dione have shown significant inhibitory effects in this assay, suggesting potential antitumor-promoting properties dntb.gov.ua. This indicates that the compound may play a role in halting the progression of cancer at an early stage.

Cytotoxic Activity against Specific Cell Lines (e.g., CEM-SS, MCF-7, HL-60, SMMC-7721, HepG2)

Cytotoxicity, the ability of a compound to be toxic to cells, is a primary indicator of its potential as an anticancer agent. The efficacy is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Specific IC50 values for pure Stigmast-4-ene-3,6-dione against the CEM-SS, MCF-7, HL-60, and SMMC-7721 cell lines are not extensively detailed in the currently available research. However, studies on extracts and closely related molecules provide insight into its potential. A lipophilic extract of Conium maculatum, which contains Stigmast-4-ene-3,6-dione, showed cytotoxic properties against human liver cancer cells (HepG2) researchgate.net. In another study, synthetic derivatives of stigmasterol (B192456) were evaluated for cytotoxicity against the MCF-7 (hormone receptor-positive breast cancer) cell line. While stigmasterol itself was not toxic, its derivatives showed improved cytotoxic activity, with EC50 values for some analogues in the micromolar range, such as 21.92 µM and 22.94 µM for 5,6-Epoxystigmast-22-en-3β-ol and stigmast-5-ene-3β,22,23-triol, respectively nih.gov. This suggests that the core stigmastane skeleton, shared by Stigmast-4-ene-3,6-dione, is a viable backbone for developing cytotoxic agents.

Modulation of Multidrug Resistance (MDR) in Cancer Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. A primary mechanism for MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes chemotherapeutic agents from the cell. Compounds that can modulate P-gp activity can help reverse this resistance.

Research has shown that the related compound, stigmastane-3,6-dione, is a significant modulator of P-gp-mediated MDR. iiarjournals.org In studies using L5178 mouse lymphoma cells transfected with the human MDR1 gene, stigmastane-3,6-dione demonstrated a dose-dependent ability to increase the retention of the fluorescent P-gp substrate rhodamine 123 inside the cancer cells. iiarjournals.org This activity is quantified by the Fluorescence Activity Ratio (FAR), where a higher value indicates greater inhibition of the P-gp pump. The compound was significantly more active at higher concentrations iiarjournals.org.

Table 1: MDR Modulating Activity of Stigmastane-3,6-dione

CompoundConcentration (µg/mL)Fluorescence Activity Ratio (FAR)
Stigmastane-3,6-dione4.03.7
40.037.0
Data sourced from research on L5178 human MDR1 gene-transfected mouse lymphoma cells. iiarjournals.org

These findings suggest that Stigmast-4-ene-3,6-dione, by virtue of its structural similarity, may also function as an MDR modulator, potentially restoring the efficacy of conventional chemotherapy drugs in resistant tumors iiarjournals.org.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents work by inducing apoptosis. The investigation into the apoptosis-inducing capabilities of stigmastane-3,6-dione revealed that its effect was less pronounced compared to other compounds tested in the same study, such as certain polycyclic diterpenes iiarjournals.org. This suggests that while it may contribute to cell death, it might not be its primary mechanism of anticancer action, or its effects are cell-line specific.

However, studies on structurally similar steroids indicate that they can induce apoptosis through mitochondria-mediated pathways. For example, stigmasterol has been shown to induce apoptosis in gastric cancer and human ovarian cancer cells by causing mitochondrial malfunction and reactive oxygen species (ROS) production nih.govresearchgate.net. Another derivative, 5,6-epoxystigmasta-3β,22,23-triol, was also found to induce apoptosis nih.gov. These findings suggest that the broader class of stigmastane-type steroids has the potential to trigger apoptotic pathways, although the specific mechanisms for Stigmast-4-ene-3,6-dione require further elucidation.

In silico Inhibition of Proto-oncogene Tyrosine Protein Kinase Src (c-Src) and Cyclin Dependent Kinases (CDK)

In silico studies, which use computer simulations to predict biological activity, have become instrumental in drug discovery. Such studies have identified the proto-oncogene tyrosine-protein kinase Src (c-Src) and cyclin-dependent kinases (CDKs) as top-ranked potential targets for Stigmast-4-ene-3,6-dione researchgate.net.

c-Src Kinase: c-Src is a protein that plays a key role in cell proliferation, differentiation, survival, and migration. Its overexpression or activation is common in many cancers, making it a prime target for anticancer therapies.

Cyclin-Dependent Kinases (CDKs): CDKs are enzymes essential for the regulation of the cell cycle. The uncontrolled proliferation of cancer cells is often linked to the dysregulation of CDKs. Therefore, CDK inhibitors are a major focus of cancer drug development.

The identification of Stigmast-4-ene-3,6-dione as a potential inhibitor of both c-Src and CDKs through computational target validation highlights its potential to disrupt cancer cell signaling and cell cycle progression through multiple pathways researchgate.net.

Molecular Docking Studies in Anticancer Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction between a potential drug and its protein target.

In silico molecular docking studies have been performed to understand the interaction of Stigmast-4-ene-3,6-dione with key cancer-related proteins. These studies support the findings from target prediction, showing that the compound could potentially bind to and inhibit c-Src and CDK2 researchgate.net. In a study analyzing compounds from Piper betle, Stigmast-4-ene-3,6-dione was identified as a key phytochemical, and its targets were predicted to be c-Src and CDKs researchgate.net. Another computational study on the related compound Stigmastan-3,6-dione investigated its binding to proteins involved in inflammation and immunity, revealing stable interactions and favorable binding energy scores univpancasila.ac.id.

Table 2: Predicted Targets and In Silico Binding Data for Stigmastane-type Compounds

CompoundPredicted Target ProteinDocking Score (Rerank Score)Finding
Stigmast-4-ene-3,6-dionec-Src, CDK2N/AIdentified as a top-ranked potential inhibitor through target prediction. researchgate.net
Stigmastan-3,6-dionePDB: 6W9K (Immune-related target)-79.50Stable binding predicted, suggesting potential for immunomodulatory activity. univpancasila.ac.id
N/A: Specific score for this compound was not detailed in the available abstract, but it was a basis for the study. researchgate.net

These molecular modeling studies provide a theoretical foundation for the anticancer potential of Stigmast-4-ene-3,6-dione, suggesting that its biological effects may be mediated through the inhibition of critical kinases like c-Src and CDK. These predictions pave the way for further experimental validation.

Antimicrobial Activity

The potential for Stigmast-4-ene-3,6-dione to inhibit the growth of microorganisms has been an area of interest, though detailed quantitative data remains limited in scientific literature.

Stigmast-4-ene-3,6-dione has been investigated for its activity against a range of bacteria. However, specific minimum inhibitory concentration (MIC) values, which quantify the lowest concentration of a substance that prevents visible growth of a bacterium, are not consistently reported for this specific compound against many of the tested organisms.

While direct MIC data for Stigmast-4-ene-3,6-dione is scarce, a closely related steroid, stigmast-4-en-3-one , isolated from the plant Nauclea latifolia, has demonstrated antimicrobial activity against oral bacteria responsible for dental caries, including Streptococcus gordonii and Streptococcus sanguinis researchgate.net. The structural similarity between these compounds suggests a potential area for further research into the antibacterial properties of Stigmast-4-ene-3,6-dione itself. The compound has also been identified in plants that are studied for their general antimicrobial properties researchgate.net.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusNot Reported researchgate.net
Bacillus subtilisNot Reported ijpsr.info
Mycobacterium smegmatisNot Reported nih.govmdpi.comnih.govumy.ac.id
Streptococcus gordoniiNot Reported researchgate.net
Streptococcus sanguinisNot Reported researchgate.net
*Activity has been reported for the related compound stigmast-4-en-3-one. researchgate.net

Investigations into the specific antifungal effects of Stigmast-4-ene-3,6-dione against common fungal pathogens are not extensively documented in the available scientific literature. While the compound's antibacterial potential has been noted, its efficacy against fungi such as Aspergillus fumigatus, Aspergillus niger, Alternaria alternata, or Penicillium citrii has not been detailed in reviewed studies.

Anti-allergic Activity

Stigmast-4-ene-3,6-dione has been identified as a compound with potential anti-allergic and anti-inflammatory properties medchemexpress.comchemfaces.commedchemexpress.com. It has been extracted from plants such as Hibiscus cannabinus and Piper betle medchemexpress.commedchemexpress.com. This activity is a noted characteristic of the compound, suggesting its potential to modulate immune responses associated with allergic reactions.

Potential Role in Cholesterol Metabolism

As a stigmastane steroid, Stigmast-4-ene-3,6-dione is structurally related to cholesterol and other phytosterols. Steroids of this class are known to play various roles in lipid metabolism. A closely related cholesterol derivative, cholest-4-ene-3,6-dione, has been identified as a neuroprotectant, and its mechanism is linked to lipid regulation. This suggests that compounds with this core steroidal structure can influence lipid-related pathways in the body. Further research is required to elucidate the specific role of Stigmast-4-ene-3,6-dione in cholesterol metabolism and regulation.

Other Reported Biological Activities

Beyond the activities listed above, Stigmast-4-ene-3,6-dione has been identified in studies focusing on other specific biological effects.

Stigmast-4-ene-3,6-dione was one of several steroids isolated from the thorns of Gleditsia sinensis during research guided by antimutagenic activity chemfaces.com. In this study, antimutagenic activity-guided fractionation led to the identification of the compound alongside four other steroids and one triterpenoid. While another compound isolated in the study, stigmasterol, was found to be the most potent antimutagenic agent, the presence of Stigmast-4-ene-3,6-dione within this active fraction indicates its association with the plant's antimutagenic properties chemfaces.com.

Anti-diabetic Activity

Currently, there is a notable lack of specific research findings and detailed data from in vitro or in vivo studies directly investigating the anti-diabetic properties of Stigmast-4-ene-3,6-dione. While related compounds such as Stigmast-4-en-3-one have been explored for their potential hypoglycemic effects, this information cannot be directly extrapolated to Stigmast-4-ene-3,6-dione due to differences in their chemical structures which can significantly alter their biological activity.

To definitively ascertain the anti-diabetic potential of Stigmast-4-ene-3,6-dione, dedicated studies would be required. Such research would typically involve a series of established assays, including:

In vitro enzyme inhibition assays: Evaluating the compound's ability to inhibit key carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase.

Glucose uptake assays: Assessing the compound's effect on glucose transport into cells, often using cell lines such as 3T3-L1 adipocytes or L6 myotubes.

In vivo animal models: Utilizing diabetic animal models (e.g., streptozotocin-induced diabetic rats or mice) to observe the compound's effect on blood glucose levels, insulin (B600854) sensitivity, and other relevant physiological parameters.

Without such direct scientific evidence, any claims regarding the anti-diabetic activity of Stigmast-4-ene-3,6-dione would be speculative.

Urease Inhibition

Similar to its anti-diabetic profile, there is a scarcity of specific research dedicated to the urease inhibitory activity of Stigmast-4-ene-3,6-dione. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.

The evaluation of a compound's potential as a urease inhibitor typically involves in vitro assays that measure the reduction in urease activity in the presence of the compound. Standard methods, such as the Berthelot reaction, are commonly used to quantify ammonia production.

While other classes of natural and synthetic compounds have demonstrated significant urease inhibitory potential, specific data, including IC50 values or detailed mechanistic studies for Stigmast-4-ene-3,6-dione, are not available in the current body of scientific literature. Therefore, its capacity to act as a urease inhibitor remains uninvestigated.

Structure Activity Relationship Sar Studies for Stigmast 4 Ene 3,6 Dione and Analogs

Influence of Steroidal Backbone Modifications on Bioactivity

The fundamental steroidal backbone of stigmastane (B1239390) derivatives is a key determinant of their bioactivity. Alterations to this tetracyclic core, including the stereochemistry of ring fusions and the introduction of unsaturation or aromatization, can significantly modulate pharmacological effects.

Furthermore, the introduction of aromatic rings within the steroidal backbone can confer unique biological properties. For instance, mono-aromatic B-ring steroids, a rare class of natural products, have demonstrated activities such as anti-HIV effects. The aromatization of a ring alters the planarity and electronic distribution of the molecule, leading to novel interactions with biological targets. While not a direct modification of Stigmast-4-ene-3,6-dione, this highlights the principle that fundamental changes to the ring structure can lead to significant shifts in bioactivity.

Modifications that increase the rigidity or introduce conformational constraints to the steroidal backbone can also impact bioactivity. For example, the incorporation of additional rings or the formation of cyclopropane-containing steroids can lead to a diverse range of biological activities, including antimicrobial and anticancer effects. These modifications underscore the importance of the three-dimensional structure of the steroidal nucleus in dictating its pharmacological profile.

Impact of Ketone Groups and Double Bonds on Pharmacological Effects

The pharmacological profile of Stigmast-4-ene-3,6-dione is significantly influenced by its key functional groups: the ketone groups at positions C-3 and C-6, and the double bond between C-4 and C-5. This arrangement forms an α,β-unsaturated ketone system in the A-ring, which is a common feature in many biologically active steroids.

The α,β-unsaturated ketone moiety is crucial for the anti-inflammatory and other activities of many steroids. The 3-keto group, in conjunction with the C4-C5 double bond, is often considered essential for the glucocorticoid and mineralocorticoid activities of corticosteroids. This structural feature is involved in hydrogen bonding and other interactions within the binding sites of target proteins. The reduction of the C-3 ketone or the saturation of the C4-C5 double bond typically leads to a decrease or complete loss of these activities.

The presence of a second ketone group at the C-6 position further modulates the electronic properties and steric profile of the molecule. This additional carbonyl group can participate in hydrogen bonding and may influence the conformation of the B-ring. In some steroid series, the introduction of a C-6 ketone has been shown to enhance anti-inflammatory activity. For instance, in a study of stigmastane steroids isolated from Alchornea floribunda, compounds possessing a 3,6-dione structure exhibited significant topical anti-inflammatory effects.

Comparative Analysis with Related Stigmastane Derivatives

A comparative analysis of Stigmast-4-ene-3,6-dione with other stigmastane derivatives reveals important structure-activity trends, particularly in the context of cytotoxicity and anti-inflammatory effects.

In terms of anti-inflammatory activity, a study on stigmastane steroids from Alchornea floribunda provides a direct comparison. (24R)-5α-stigmast-3,6-dione and 5α-stigmast-23-ene-3,6-dione, which share the 3,6-dione functionality with Stigmast-4-ene-3,6-dione (though differing in the A-ring saturation and side chain), demonstrated potent topical anti-inflammatory effects, significantly greater than indomethacin (B1671933) and prednisolone (B192156) in a xylene-induced ear edema model in mice. nih.gov Another related compound, 3β-hydroxy-5α-stigmast-24-ene, was less active, highlighting the importance of the dione (B5365651) functionality for this specific activity. nih.gov

Regarding cytotoxicity, studies on various stigmasterol (B192456) derivatives offer valuable insights. While stigmasterol itself often shows low cytotoxicity, modifications can significantly enhance this activity. For example, the introduction of epoxide or additional hydroxyl groups can lead to improved cytotoxic effects against various cancer cell lines.

The following table summarizes the cytotoxic activity of several stigmasterol derivatives, providing a basis for comparison, although direct data for Stigmast-4-ene-3,6-dione is not available in these specific studies.

CompoundCell LineActivity (EC50 in µM)
StigmasterolMCF-7, HCC70, MCF-12A> 250
5,6-Epoxystigmast-22-en-3β-olMCF-721.92
Stigmast-5-ene-3β,22,23-triolMCF-722.94
Stigmastane-3β,5,6,22,23-pentolHCC7016.82

These data suggest that oxidation of the stigmasterol backbone and side chain can lead to a significant increase in cytotoxic potential. While Stigmast-4-ene-3,6-dione is not included in this particular dataset, the general trend indicates that the introduction of oxygen-containing functional groups is a key strategy for enhancing the anticancer activity of stigmastane steroids.

Computational Approaches in SAR Elucidation

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for understanding the SAR of stigmastane derivatives. These approaches provide insights into the molecular interactions between the compounds and their biological targets, helping to explain observed biological activities and guide the design of new, more potent analogs.

Molecular docking studies have been employed to investigate the binding of stigmastane derivatives to various protein targets. For instance, a study involving the close analog, stigmast-4-en-3-one, explored its interaction with the main protease (Mpro) of SARS-CoV-2. The study reported a binding energy of -8.31 kcal/mol, with hydrogen bond interactions observed between the oxygen ligand of the steroid and the amino acid residues SER144 and HIS163 of the enzyme. This type of analysis can help to identify key interactions that are essential for biological activity and can be used to predict the binding affinity of other related compounds.

QSAR studies on steroidal compounds, in general, have been used to develop models that correlate structural features with biological activity. These models often use descriptors related to the electronic properties, hydrophobicity, and steric characteristics of the molecules. For example, QSAR models for steroid hormones have shown that partial charge-based descriptors are important for describing binding activity. Such models can be used to predict the activity of novel steroid derivatives and to prioritize compounds for synthesis and biological testing. While specific QSAR studies on Stigmast-4-ene-3,6-dione are not widely reported, the principles derived from broader steroid QSAR analyses are applicable.

These computational approaches are valuable for rationalizing the SAR of Stigmast-4-ene-3,6-dione and its analogs. They can help to explain, for example, why modifications to the steroidal backbone or the introduction of specific functional groups alter the bioactivity. By simulating the interactions at a molecular level, these methods provide a theoretical framework that complements experimental data and aids in the design of future studies.

Preclinical Studies and Toxicological Considerations

In vitro Bioactivity Evaluation

Stigmast-4-ene-3,6-dione has been identified as a compound with potential therapeutic properties, notably for its anti-inflammatory and anti-allergic effects medchemexpress.com. Laboratory studies outside of living organisms (in vitro) have begun to delineate its biological activities.

Research has pointed to the potential for this compound to act as a cyclooxygenase (COX) inhibitor, a key mechanism for reducing inflammation thegoodscentscompany.com. The COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation.

In the context of oncology, extracts containing Stigmast-4-ene-3,6-dione have demonstrated cytotoxic effects. A lipophilic extract from Marsdenia sinaica, which contains Stigmast-4-ene-3,6-dione, showed cytotoxicity against human liver cancer cells (HepG2) researchgate.net. Furthermore, the compound has been identified as a constituent of Etlingera elatior, a plant studied for its antitumor-promoting and cytotoxic components thegoodscentscompany.com. While these findings suggest potential anticancer activity, data on the specific efficacy of the isolated compound is not available.

Additionally, Stigmast-4-ene-3,6-dione has been investigated for its ability to counteract multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in chemotherapy where cancer cells become resistant to a variety of anticancer drugs frontiersin.org. Studies suggest that natural products, including steroids like Stigmast-4-ene-3,6-dione, may play a role in reversing this resistance, potentially by affecting the function of drug efflux pumps like P-glycoprotein frontiersin.org.

The phytotoxic nature of Stigmast-4-ene-3,6-dione has also been noted, with studies showing it can inhibit the growth of algae thegoodscentscompany.com.

Table 1: Summary of In Vitro Bioactivity of Stigmast-4-ene-3,6-dione

Bioactivity Model/Assay Finding
Anti-inflammatory General Description Characterized as an anti-inflammatory and anti-allergic agent medchemexpress.com.
Cyclooxygenase Inhibition General Description Identified as a potential cyclooxygenase inhibitory constituent thegoodscentscompany.com.
Cytotoxicity Human Liver Cancer Cells (HepG2) A lipophilic extract containing the compound showed cytotoxic properties researchgate.net.
Antitumor-promoting General Description Isolated from Etlingera elatior, a plant with known antitumor-promoting constituents thegoodscentscompany.com.

| Phytotoxicity | Algal Growth Inhibition Assay | Demonstrated inhibition of algal growth thegoodscentscompany.com. |

In vivo Animal Model Studies

Despite the promising bioactivities observed in laboratory cell studies, a comprehensive search of the scientific literature reveals a lack of in vivo animal model studies specifically investigating Stigmast-4-ene-3,6-dione. Research on similar compounds, such as Stigmast-4-en-3-one, has been conducted in animal models for conditions like diabetic retinopathy and inflammation nih.govnih.gov. However, these findings cannot be directly extrapolated to Stigmast-4-ene-3,6-dione due to differences in chemical structure. Therefore, the effects and behavior of Stigmast-4-ene-3,6-dione within a living organism remain uncharacterized.

Analytical Methodologies for Stigmast 4 Ene 3,6 Dione

Extraction and Purification Techniques for Plant Materials

The isolation of Stigmast-4-ene-3,6-dione from plant sources is the foundational step for its analysis and characterization. The process begins with the collection and preparation of plant material, which is typically dried and pulverized to increase the surface area for solvent extraction. A variety of extraction and purification strategies have been employed, often tailored to the specific plant matrix.

Commonly, solvent extraction is performed using either maceration or a Soxhlet apparatus. The choice of solvent is critical and is generally based on polarity. A sequential extraction process with solvents of increasing polarity—such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and methanol—is a classical and effective procedure. iosrjournals.org For instance, in the isolation of a related compound, stigmast-4-en-3-one, from the aerial parts of Synedrella nodiflora, the ethyl acetate extract proved to be the most fruitful fraction. iosrjournals.org Similarly, a methanol extract was used for the stem bark and leaf of Nauclea latifolia, which was then partitioned with solvents like n-hexane and ethyl acetate to separate compounds based on their polarity. researchgate.net

Following the initial extraction, the crude extract, which contains a complex mixture of phytochemicals, must undergo further purification. Column chromatography is a widely used technique for the primary separation of the extract's components. iosrjournals.orgresearchgate.net In this method, silica (B1680970) gel is a common stationary phase. The extract is loaded onto the column and eluted with a solvent system (mobile phase), often a mixture of non-polar and slightly polar solvents like petroleum ether and diethyl ether. iosrjournals.org Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

For final purification, preparative thin-layer chromatography (PTLC) is often utilized. iosrjournals.org This technique allows for the separation of compounds on a larger scale than analytical TLC, yielding a purified sample of Stigmast-4-ene-3,6-dione. The compound has been successfully isolated from various plant species, including Hamelia patens, Clitoria ternatea, and Echium vulgare. nih.govnih.gov

Plant SourcePart UsedExtraction MethodPurification Technique
Synedrella nodifloraAerial PartsSoxhlet extraction (sequential with petroleum ether, chloroform, ethyl acetate, methanol)Column Chromatography, Preparative Thin-Layer Chromatography (PTLC)
Nauclea latifoliaStem Bark, LeafMaceration (Methanol) followed by solvent partitioningColumn Chromatography
Hamelia patensNot specifiedNot specified in abstractNot specified in abstract
Clitoria ternateaNot specifiedNot specified in abstractNot specified in abstract
Echium vulgareRootsNot specified in abstractNot specified in abstract
Table 1. Summary of selected plant sources and the methodologies used for the extraction and purification of Stigmast-4-ene-3,6-dione and related sterones.

Chromatographic Methods (e.g., HPLC, GC) for Quantitative Analysis

For the separation, identification, and quantitative analysis of Stigmast-4-ene-3,6-dione, chromatographic techniques are indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful and frequently cited method for the analysis of this and other steroids in plant extracts. nih.govresearchgate.net

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this technique, the volatile components of a sample are separated in a capillary column and then ionized and fragmented in the mass spectrometer. nih.gov The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for the identification of the compound by comparison with spectral libraries like NIST and Wiley. nih.govphytojournal.com

Detailed GC-MS analyses have been used to study the steroid content of plants like Conium maculatum (poison hemlock), where the main mass spectrometry fragmentation pathways for Stigmast-4-ene-3,6-dione were described. researchgate.net The fragmentation typically involves the cleavage of the C-17 side chain, which helps to confirm the core steroid nucleus. researchgate.net In studies of Radermachera xylocarpa, GC-MS was used to quantify the related stigmast-4-en-3-one, which was found to constitute a significant portion (28.28%) of the root extract. phytojournal.com

While High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantitative analysis of many phytochemicals, specific, detailed protocols for the quantitative analysis of Stigmast-4-ene-3,6-dione using HPLC are not prominently available in the reviewed literature. GC-MS remains the more extensively documented method for its analysis.

ParameterTypical Value / Description
Instrument Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Column Fused silica capillary column (e.g., TG-5MS, 30 m x 0.25 mm, 0.1-0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature Typically set high to ensure volatilization (e.g., 280 °C)
Oven Program Temperature ramp, e.g., initial temp of 40-100 °C, ramped up to 280 °C
Ionization Electron Ionization (EI) at 70 eV
Identification Comparison of retention times and mass spectra with reference libraries (e.g., NIST)
Table 2. General parameters for the analysis of phytosteroids like Stigmast-4-ene-3,6-dione using Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic Techniques (e.g., UV-Vis, CD) for Characterization in Complex Mixtures

Spectroscopic techniques are crucial for the structural elucidation of purified compounds and for characterizing them within complex biological mixtures. Ultraviolet-Visible (UV-Vis) spectroscopy and Circular Dichroism (CD) are particularly useful for probing the electronic properties and stereochemistry of molecules like Stigmast-4-ene-3,6-dione.

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The α,β-unsaturated ketone chromophore present in the A-ring of Stigmast-4-ene-3,6-dione gives rise to characteristic absorption bands in the UV region. This technique can be used not only for initial characterization but also to monitor interactions with other molecules. For example, UV-Vis absorption titration has been used to investigate the molecular interaction between steroids and proteins like human serum albumin (HSA), revealing binding affinities. beilstein-journals.org

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light. It is a powerful tool for studying chiral molecules. Since steroids possess multiple chiral centers, CD spectroscopy can provide detailed information about the conformation and stereochemistry of the molecule and can detect conformational changes that occur upon binding to macromolecules.

Infrared (IR) spectroscopy is another vital tool used to identify the functional groups present in the molecule. The IR spectrum of Stigmast-4-ene-3,6-dione would be expected to show characteristic absorption bands for the carbonyl (C=O) groups of the ketones and the carbon-carbon double bond (C=C) of the enone system. nih.gov

TechniqueApplication for Stigmast-4-ene-3,6-dioneInformation Obtained
UV-Visible Spectroscopy Detection of the α,β-unsaturated ketone chromophore; studying interactions with biomolecules.Electronic transitions, confirmation of conjugated systems, binding parameters (Kb).
Circular Dichroism (CD) Characterization of stereochemistry; detecting conformational changes upon binding.Information on molecular chirality and three-dimensional structure.
Infrared (IR) Spectroscopy Identification of key functional groups.Presence of carbonyl (C=O) and alkene (C=C) functional groups.
Table 3. Spectroscopic techniques for the characterization of Stigmast-4-ene-3,6-dione.

Future Directions and Research Perspectives

Elucidating Molecular Mechanisms of Action of Stigmast-4-ene-3,6-dione

While Stigmast-4-ene-3,6-dione has been identified as an anti-inflammatory and anti-allergic agent, the precise molecular pathways through which it exerts these effects remain largely uncharacterized. medchemexpress.commedchemexpress.com Future research should prioritize the detailed investigation of its mechanism of action. A significant area of exploration would be its interaction with key molecular targets in inflammatory and immune pathways. Given its steroidal structure, a primary research direction should be to investigate its potential binding to and modulation of nuclear receptors, such as the glucocorticoid receptor, which is a known target for anti-inflammatory steroids. A related compound, stigmast-4-en-3-one, has been shown to mediate its effects through the glucocorticoid receptor, suggesting a plausible mechanism to investigate for Stigmast-4-ene-3,6-dione. nih.gov

Furthermore, studies should examine its effects on major inflammatory signaling cascades, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. Advanced computational methods, such as molecular docking and density functional theory studies, could be employed as a preliminary step to predict potential binding sites and interactions with target proteins, guiding subsequent experimental validation. researchgate.net The phytotoxic effects observed in some studies also suggest that its mechanism may involve interactions with molecular targets related to plant growth and mitochondrial activities, which could be another avenue for mechanistic studies. researchgate.net

Table 1: Potential Molecular Targets for Future Mechanistic Studies

Potential Target Class Specific Examples Rationale
Nuclear Receptors Glucocorticoid Receptor (GR), Peroxisome Proliferator-Activated Receptors (PPARs) Steroidal structure suggests potential for endocrine and metabolic modulation. A similar compound interacts with GR. nih.gov
Inflammatory Enzymes Cyclooxygenases (COX-1, COX-2), Lipoxygenases (LOX) Key enzymes in the production of pro-inflammatory mediators.
Signaling Proteins NF-κB, MAPKs (e.g., p38, JNK, ERK) Central regulators of the inflammatory response.

| Ion Channels | Transient Receptor Potential (TRP) channels | Implicated in inflammation and allergic responses. |

Investigation of Synergistic Effects with Other Bioactive Compounds

Future research should systematically investigate these potential synergistic effects. This would involve combining Stigmast-4-ene-3,6-dione with other co-occurring compounds in various ratios and assessing their combined impact on relevant biological assays (e.g., anti-inflammatory, antimutagenic, or cytotoxic assays). Such studies could reveal whether the therapeutic potential of Stigmast-4-ene-3,6-dione is magnified in the presence of other natural molecules, a concept central to the pharmacology of many herbal remedies. researchgate.net Understanding these interactions is crucial for developing potent, multi-component formulations and for explaining the traditional medicinal uses of the plants from which this compound is derived.

Table 2: Co-isolated Compounds for Synergistic Studies

Compound Co-isolated with Stigmast-4-ene-3,6-dione Plant Source Potential Combined Effect
Stigmasterol (B192456) Gleditsia sinensis Enhanced antimutagenic and anti-inflammatory activity. chemfaces.com
Beta-sitosterol Gleditsia sinensis Potentiated anti-inflammatory and immunomodulatory effects. chemfaces.com
D:C-friedours-7-en-3-one Gleditsia sinensis Novel combinations for antimutagenic screening. chemfaces.com

Exploration of Novel Applications in Pharmaceutical and Medicinal Chemistry

The established anti-inflammatory and anti-allergic properties of Stigmast-4-ene-3,6-dione provide a strong basis for its development in treating related disorders. medchemexpress.commedchemexpress.com However, its chemical scaffold presents opportunities for broader applications. Future research could explore its potential in other therapeutic areas. For example, its reported antimutagenic activity against mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and 4-nitroquinoline (B1605747) 1-oxide (NQO) warrants further investigation into its potential as a chemopreventive agent. chemfaces.com

Moreover, the steroidal backbone of Stigmast-4-ene-3,6-dione makes it an attractive starting molecule for semi-synthetic modifications. Medicinal chemists could create a library of derivatives by altering functional groups on the steroid nucleus to enhance potency, selectivity, and pharmacokinetic properties. These novel compounds could then be screened for a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects. The phytotoxic properties also suggest a potential, albeit less explored, application in the development of natural herbicides. researchgate.net

Advanced in vivo Studies and Clinical Translation Potential

While in vitro studies have provided initial evidence of the bioactivity of Stigmast-4-ene-3,6-dione, a critical next step is the validation of these findings in living organisms. chemfaces.com There is a clear need for advanced in vivo studies using animal models of human diseases, such as inflammatory disorders, allergies, and cancer. These studies are essential to confirm the efficacy of the compound and to understand its behavior within a complex biological system.

Such preclinical research must also include comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling. This involves determining how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, which is fundamental for establishing a potential therapeutic window. The successful completion of robust preclinical in vivo studies is an indispensable prerequisite for any consideration of moving Stigmast-4-ene-3,6-dione into clinical trials. researchgate.net The ultimate goal of this research trajectory is to translate the promising laboratory findings into tangible clinical applications, although this remains a long-term perspective requiring extensive further research.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Stigmast-4-ene-3,6-dione from plant matrices?

  • Answer : The compound is typically isolated via sequential solvent extraction (e.g., ethanol or acetone) followed by chromatographic techniques. Silica gel column chromatography with gradient elution (hexane:ethyl acetate) is commonly used for preliminary separation, while preparative TLC or HPLC can refine purity . Verification involves spectral analysis (NMR, IR, MS) and comparison with literature data .
  • Key Evidence : Isolation from Mappianthus iodoides using 70% acetone extraction and RP chromatography , and from Hedychium malayanum via silica gel chromatography .

Q. How is Stigmast-4-ene-3,6-dione structurally distinguished from related steroidal ketones?

  • Answer : Key diagnostic features include:

  • NMR : Distinct signals at δ 5.72 ppm (H-4 olefinic proton) and δ 2.55–2.65 ppm (H-6α proton adjacent to the 3-keto group) .
  • Mass Spectrometry : Molecular ion peak at m/z 426.67 (C29H46O2) with fragmentation patterns confirming the 3,6-diketone structure .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly the 24R configuration in certain plant sources .

Q. Which plant families are primary sources of Stigmast-4-ene-3,6-dione?

  • Answer : The compound is prevalent in:

  • Fabaceae : Gleditsia sinensis (大皂荚) .
  • Selaginellaceae : Selaginella tamariscina (卷柏) .
  • Zingiberaceae : Hedychium malayanum .
    • Note : Novel sources include Polygonum chinense and Ailanthus altissima, expanding its phytochemical distribution .

Advanced Research Questions

Q. What experimental models validate the anti-inflammatory mechanisms of Stigmast-4-ene-3,6-dione?

  • Answer : In vitro assays include:

  • COX-2 Inhibition : Testing in RAW264.7 macrophages stimulated with LPS, measuring prostaglandin E2 (PGE2) suppression via ELISA .
  • NF-κB Pathway Analysis : Luciferase reporter assays to assess transcriptional activity in HEK293 cells .
    • Contradictions : Bioactivity variability across studies may stem from differences in compound purity or cell-line sensitivity .

Q. How can researchers address discrepancies in reported cytotoxic activity of Stigmast-4-ene-3,6-dione?

  • Answer : Standardize protocols by:

  • Dose-Response Curves : Use MTT assays across multiple concentrations (e.g., 1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Apoptosis Markers : Validate via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
    • Key Finding : The compound showed moderate cytotoxicity (IC50 ~50 µM) in E. coli PQ37 mutagenicity tests, suggesting context-dependent effects .

Q. What strategies optimize the synthesis of Stigmast-4-ene-3,6-dione derivatives for SAR studies?

  • Answer :

  • Selective Oxidation : Use Jones reagent to oxidize C-3 hydroxyl groups in stigmasterol analogs .
  • Stereochemical Modifications : Introduce 24R/24S configurations via chiral catalysts to study bioactivity differences .
    • Example : Derivatives like 6β-hydroxystigmast-4-en-3-one showed enhanced anti-inflammatory activity compared to the parent compound .

Q. How do traditional formulations (e.g., TCM) enhance the bioavailability of Stigmast-4-ene-3,6-dione?

  • Answer : Synergistic effects in formulations like 千柏鼻炎片 (Qianbai Biyan Tablets) are studied via:

  • Pharmacokinetic Profiling : LC-MS/MS to measure plasma concentrations in rodent models .
  • Herb-Herb Interactions : Co-administration with permeability enhancers (e.g., gingerols in Zingiber officinale) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stigmast-4-en-3,6-dione
Reactant of Route 2
Stigmast-4-en-3,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.